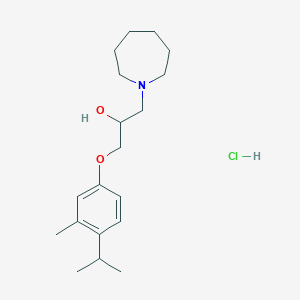![molecular formula C22H25FN2O7 B5164447 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is a piperazine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been reported to interact with various neurotransmitter receptors such as serotonin and dopamine receptors. The compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE).
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has also been reported to reduce the production of pro-inflammatory cytokines and exhibit analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate in lab experiments is its potential therapeutic applications in various research fields. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. Some of the potential areas of research include the development of more efficient synthesis methods, elucidation of the mechanism of action, investigation of its potential use in the treatment of other neurological disorders, and exploration of its potential side effects.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Although the mechanism of action and potential side effects are not fully understood, there are several future directions for research on the compound.
Métodos De Síntesis
The synthesis of 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been reported in various research studies. One of the methods involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various research fields. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, the compound has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3.C2H2O4/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVPUNIZIXGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)

![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)